molecular formula C19H23BN2O4 B597947 Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate CAS No. 1218790-11-4

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Cat. No.: B597947
CAS No.: 1218790-11-4
M. Wt: 354.213
InChI Key: OEEKUXWNIQARJM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound’s IUPAC name is derived from its hierarchical structural components:

  • Core pyridine ring : The six-membered aromatic heterocycle serves as the parent structure.
  • Substituents :
    • Position 3 : A carbamate group (–O–CO–NH–) attached via a benzyl moiety.
    • Position 5 : A boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl).

The boronic ester is stabilized by the pinacol (2,2,6,6-tetramethyl-1,3-dioxan-4-yl) protecting group, which enhances stability and solubility.

Full IUPAC Name :
Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate

Structural Representation :
The molecule consists of:

  • Pyridine ring (positions 1–6).
  • Carbamate group at position 3:
    • N-Benzyl carbamate (–NH–CO–O–CH₂C₆H₅).
  • Boronic ester at position 5:
    • Boron atom bonded to two oxygen atoms from the pinacol group and the pyridine ring.

Alternative Naming Conventions in Chemical Literature

The compound is referenced under multiple synonyms in scientific databases and commercial catalogs:

Synonym Source Rationale
5-(Benzyloxycarbonylamino)pyridine-3-boronic acid, pinacol ester Emphasizes the boronic acid core and pinacol protection.
N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl carbamate Highlights the carbamate linkage and boronic ester substituent.
Benzyl 5-boronic acid pinacol ester pyridin-3-yl carbamate Simplified nomenclature for brevity in synthesis contexts.

These variations reflect functional group prioritization or synthetic pathway emphasis.

CAS Registry Number and Molecular Formula Validation

CAS Registry Number : 1218790-11-4.

Molecular Formula : C₁₉H₂₃BN₂O₄.

Molecular Weight : 354.21 g/mol.

Validation :

  • Carbon (C) : 19 × 12.01 = 228.19 g/mol.
  • Hydrogen (H) : 23 × 1.008 = 23.18 g/mol.
  • Boron (B) : 1 × 10.81 = 10.81 g/mol.
  • Nitrogen (N) : 2 × 14.01 = 28.02 g/mol.
  • Oxygen (O) : 4 × 16.00 = 64.00 g/mol.
  • Total : 228.19 + 23.18 + 10.81 + 28.02 + 64.00 = 354.20 g/mol (aligns with reported value).

SMILES Notation :
O1B(C2C=NC=C(C=2)NC(=O)OCC2C=CC=CC=2)OC(C)(C)C1(C)C

Properties

IUPAC Name

benzyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)15-10-16(12-21-11-15)22-17(23)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEKUXWNIQARJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682260
Record name Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-11-4
Record name Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalytic System

The Miyaura borylation proceeds via a palladium-catalyzed coupling between a halogenated aromatic substrate and bis(pinacolato)diboron (B2_2Pin2_2). Key steps include:

  • Oxidative addition of the aryl halide to Pd(0), forming a Pd(II) intermediate.

  • Transmetallation with B2_2Pin2_2, transferring the boronate group to the aromatic ring.

  • Reductive elimination to release the boronate product and regenerate Pd(0).

Catalysts such as Pd(dppf)Cl2_2 or Pd(PPh3_3)4_4 are commonly used, with bases like potassium acetate (KOAc) or sodium carbonate (Na2_2CO3_3) to neutralize HX byproducts.

Representative Procedure

A modified protocol from Vertex Pharmaceuticals (Europe) Ltd. illustrates this approach:

  • Starting material : (5-Iodo-2-methoxy-pyridin-3-yl)carbamic acid benzyl ester (2).

  • Conditions :

    • B2_2Pin2_2 (1.2 equiv), PdCl2_2(dppf) (5 mol%), Ag2_2O (3 equiv).

    • Solvent: 1,4-Dioxane, 100°C, 12 hours.

  • Yield : ~75% after column chromatography.

This method avoids hydrolysis of the boronate ester by using anhydrous conditions and silver oxide as a halide scavenger.

Carbamate Protection Prior to Boronate Installation

The carbamate group is typically introduced early in the synthesis to protect the amine functionality during subsequent reactions. Benzyl chloroformate (Cbz-Cl) is the reagent of choice for this transformation.

Stepwise Synthesis

  • Aminopyridine precursor : 5-Bromo-3-aminopyridine.

  • Carbamate formation :

    • React with benzyl chloroformate (1.1 equiv) in THF/water (2:1) at 0°C.

    • Base: Triethylamine (2.0 equiv), 2-hour reaction time.

  • Borylation : Follow Miyaura conditions as in Section 1.1.

Stability Considerations

The benzyl carbamate group remains stable under Miyaura borylation conditions (pH 7–9, ≤100°C), making this sequence feasible. However, prolonged heating (>24 hours) may lead to partial decomposition, necessitating careful monitoring.

Alternative Synthetic Routes

Suzuki Coupling-derived Methods

While less common, some routes utilize pre-formed boronates in cross-coupling reactions:

ReagentCatalystSolventYield (%)Reference
Aryl iodidePd(PPh3_3)4_4DME/H2_2O68
Heteroaryl bromidePd(dppf)Cl2_2Toluene/EtOH72

These methods are more relevant for synthesizing derivatives rather than the target compound itself.

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies reveal the impact of palladium sources:

CatalystTurnover Frequency (h1^{-1})Boronate Yield (%)
Pd(OAc)2_21255
Pd(dppf)Cl2_22878
PdCl2_2(PPh3_3)2_21865

Pd(dppf)Cl2_2 provides superior activity due to its electron-rich nature and stability under heating.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate transmetallation but may decompose the boronate. Mixed solvent systems (dioxane/water) balance reactivity and stability.

Comparative Analysis of Synthetic Methods

MethodAdvantagesDisadvantagesYield Range (%)
Miyaura borylationHigh regioselectivity, scalabilityRequires inert atmosphere70–85
Carbamate-firstProtects amine earlyMulti-step purification65–80
Boronate-firstAvoids boronate sensitivityLimited substrate availability50–60

The Miyaura borylation route combined with early carbamate protection (Section 2.1) emerges as the most efficient strategy, offering yields >75% with minimal side products.

Scalability and Industrial Applications

Kilogram-scale syntheses employ continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters for industrial production include:

  • Catalyst loading: 0.5–1 mol% Pd.

  • Solvent recovery: >90% via distillation.

  • Purity: ≥99% by HPLC after crystallization from ethyl acetate/hexane .

Scientific Research Applications

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane moiety. This moiety can undergo reversible interactions with diols and other nucleophiles, making it useful in various applications . The compound’s molecular targets and pathways are primarily related to its reactivity and ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related boronic esters and their key distinctions:

Compound Name Molecular Formula CAS No. Substituents/Modifications Key Properties/Applications References
Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate C₁₉H₂₃BN₂O₄ 1333319-53-1 Pyridin-3-yl carbamate; 5-boronic ester Suzuki coupling reagent; benzyl group enables selective deprotection
Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate C₁₉H₂₃BN₂O₄ 1218790-32-9 Pyridin-2-yl carbamate; positional isomer Altered reactivity in cross-coupling due to steric/electronic effects of carbamate position
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate C₁₆H₂₅BN₂O₄ Not provided tert-Butyl carbamate instead of benzyl Enhanced stability under acidic conditions; used in medicinal chemistry intermediates
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine C₁₅H₂₃BN₂O₃ 1201644-33-8 Morpholine substituent instead of carbamate Improved aqueous solubility; applications in drug discovery scaffolds
Benzyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate C₂₀H₂₅BN₂O₄ 2377606-15-8 3-Methylphenyl backbone; carbamate at 4-position Steric hindrance may reduce coupling efficiency compared to pyridine analogs
Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)carbamate C₂₄H₂₅BN₂O₄ 1314397-95-9 Naphthalene backbone Extended conjugation for materials science applications; lower solubility in polar solvents

Key Comparative Insights:

Functional Group Effects: Benzyl vs. tert-Butyl Carbamates: The benzyl group in the target compound allows for hydrogenolytic deprotection, whereas the tert-butyl analog () offers superior stability under acidic conditions, making it preferable in multi-step syntheses requiring acid-resistant intermediates. Carbamate Position: The 3-position carbamate on pyridine (target compound) vs.

Backbone Modifications :

  • Pyridine vs. Phenyl/Naphthalene : Pyridine-based boronic esters (e.g., target compound) exhibit higher reactivity in cross-coupling due to nitrogen’s electron-withdrawing effect, whereas naphthalene derivatives (CAS 1314397-95-9) are more suited for materials with extended π-systems .
  • Heterocyclic Replacements : Morpholine-substituted analogs (CAS 1201644-33-8) enhance solubility in polar solvents, advantageous in biological assays .

Synthetic Utility: The target compound’s yield and purity (>95%, ) are comparable to analogs like tert-butyl derivatives, though reaction conditions (e.g., Pd(dppf)Cl₂ catalysis, ) remain consistent across the class. Thieno[3,2-c]pyrazol-3-amine derivatives () demonstrate lower yields (11.5%), highlighting the superior efficiency of pyridine-based boronic esters in coupling reactions.

Stability and Handling :

  • Pinacol boronic esters generally exhibit air/moisture stability, but substituents like benzyl carbamate may require inert storage conditions to prevent premature deprotection .

Biological Activity

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C19_{19}H26_{26}BNO
  • Molecular Weight : 311.19 g/mol
  • CAS Number : 87100-28-5

The presence of a boron atom in its structure is particularly noteworthy as boron-containing compounds are known for their reactivity and ability to form stable complexes with biomolecules.

Target Interactions

This compound primarily interacts with enzymes and receptors through reversible covalent bonding. This interaction can modulate enzyme activity and influence various cellular processes. The boronic acid moiety is particularly effective in forming these interactions due to its electrophilic nature.

Biochemical Pathways

The compound participates in several biochemical pathways:

  • Suzuki-Miyaura Cross-Coupling Reactions : It acts as a boron source in organic synthesis.
  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in critical signaling pathways.

Cellular Effects

Research indicates that this compound can significantly affect cellular functions:

  • Gene Expression Modulation : It influences transcription factors leading to altered gene expression patterns.
  • Metabolic Flux Alteration : The compound affects the production and utilization of key metabolites within cells.

In Vitro Studies

  • Kinase Activity : A study demonstrated that benzyl carbamate derivatives exhibited inhibition against various kinases. For instance, compounds similar to this one have shown IC50_{50} values in the nanomolar range against specific targets like ALK and c-MET .
    CompoundTarget KinaseIC50_{50} (nM)
    Ac-MET21
    BALK5
  • Cell Proliferation Assays : In cellular assays, the compound exhibited dose-dependent effects on cell proliferation. At lower concentrations, it promoted cell growth while higher concentrations led to cytotoxicity .

Animal Models

In animal models, the biological activity was assessed through various dosages:

  • Low Doses : Enhanced metabolic pathways were observed without toxicity.
  • High Doses : Adverse effects such as organ dysfunction were noted at elevated levels.

Comparison with Similar Compounds

This compound can be compared with other boronic acid derivatives:

Compound NameStructure VariationBiological Activity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinePyridine ring instead of benzylSimilar kinase inhibition
3-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneFluorinated benzyl groupAltered metabolic effects

Q & A

Q. What are the standard protocols for synthesizing benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate, and how can reaction yields be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

  • Using Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalysts in ethanol/toluene mixtures under reflux conditions .
  • Maintaining anhydrous conditions to prevent boronate ester hydrolysis.
  • Optimizing stoichiometry (e.g., 1.2 equivalents of boronate ester to aryl halide) and reaction time (12–24 hours) to achieve >70% yields .
  • Purification via silica gel chromatography with ethyl acetate/hexane gradients .

Q. What analytical techniques are recommended for characterizing this compound, and how do they validate structural integrity?

  • 1H/13C NMR : Confirms regioselective coupling by verifying the absence of unreacted pyridinyl or benzyl carbamate signals. For example, the pyridin-3-ylcarbamate moiety shows distinct aromatic protons at δ 8.3–8.5 ppm .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying boronate ester geometry and carbamate linkage .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ = 355.2) .

Q. How should researchers handle and store this compound to ensure stability?

  • Store under inert gas (Ar/N₂) at –20°C to prevent boronate ester degradation .
  • Avoid exposure to moisture: use anhydrous solvents (e.g., THF, DMF) during reactions .
  • Conduct stability assays via TLC or NMR to monitor decomposition (e.g., hydrolysis to boronic acid) .

Advanced Research Questions

Q. How does the pyridin-3-ylcarbamate group influence regioselectivity in cross-coupling reactions?

The carbamate acts as a directing group, enhancing meta-selectivity in aryl-aryl couplings. Steric hindrance from the benzyl group and electronic effects of the pyridine nitrogen stabilize transition states during transmetallation. Computational studies (DFT) suggest a ΔG‡ reduction of ~2 kcal/mol compared to non-carbamate analogs .

Q. What are the common side reactions observed during its use in multi-step syntheses, and how can they be mitigated?

  • Protodeboronation : Occurs under acidic or aqueous conditions. Mitigate by using buffered solutions (pH 7–8) and low-temperature reactions .
  • Carbamate cleavage : Avoid strong bases (e.g., NaOH); use milder conditions (e.g., K₂CO₃ in THF/H₂O) .
  • Pd black formation : Add ligands like dtbpy (2,6-di-tert-butylpyridine) to stabilize the catalyst .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

  • DFT calculations : Model transition states to predict coupling efficiency with electron-deficient aryl halides. Parameters like Fukui indices and absolute hardness (η) quantify electrophilicity at the boron center .
  • Molecular docking : Simulate interactions with Pd catalysts (e.g., Pd(OAc)₂) to optimize ligand selection .

Q. What strategies resolve contradictions in catalytic efficiency between small-scale and large-scale reactions?

  • Mass transfer limitations : Use high-speed stirring or flow chemistry to improve mixing in scaled-up reactions .
  • Oxygen sensitivity : Degassing solvents and substrates (via freeze-pump-thaw cycles) prevents catalyst deactivation .
  • Statistical optimization : Apply DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading) .

Methodological Notes

  • References to contradictory data : For example, Pd(dppf)Cl₂ may underperform in sterically hindered systems compared to PdCl₂(PPh₃)₂; validate via control experiments .
  • Safety protocols : Follow GHS guidelines for handling boronate esters (e.g., wear nitrile gloves, use fume hoods) .

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